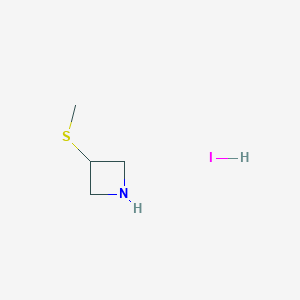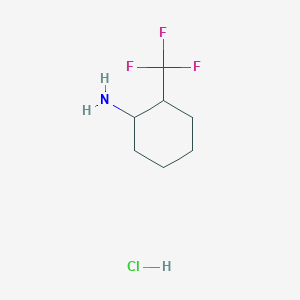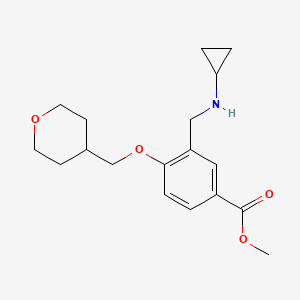
3-(Methylsulfanyl)azetidine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)azetidine hydroiodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . The presence of a methylsulfanyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Métodos De Preparación
The synthesis of 3-(Methylsulfanyl)azetidine hydroiodide typically involves the reaction of azetidine with methylsulfanyl and hydroiodic acid. One common synthetic route includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and application purposes.
Análisis De Reacciones Químicas
3-(Methylsulfanyl)azetidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-iodine bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce simpler azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)azetidine hydroiodide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)azetidine hydroiodide involves its interaction with molecular targets through its azetidine ring and methylsulfanyl group. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group can participate in redox reactions, further influencing the compound’s biological activity. Specific pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparación Con Compuestos Similares
3-(Methylsulfanyl)azetidine hydroiodide can be compared to other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analogue.
N-Sulfonylazetidines: Used in various synthetic applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring with a methylsulfanyl group, providing distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C4H10INS |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
3-methylsulfanylazetidine;hydroiodide |
InChI |
InChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H |
Clave InChI |
KPIOSPSBUJLZDO-UHFFFAOYSA-N |
SMILES canónico |
CSC1CNC1.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)


![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)


![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

